Tert-butyl 4-(6-chloro-5-formylpyrimidin-4-yl)piperazine-1-carboxylate
Description
Tert-butyl 4-(6-chloro-5-formylpyrimidin-4-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protective group, a pyrimidine core substituted with chlorine and formyl groups, and a piperazine ring. Its structural uniqueness lies in the formyl (-CHO) substituent at the 5-position of the pyrimidine ring, which distinguishes it from other tert-butyl piperazine derivatives.
Properties
IUPAC Name |
tert-butyl 4-(6-chloro-5-formylpyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-6-4-18(5-7-19)12-10(8-20)11(15)16-9-17-12/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMJRORUNMFDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Intermediate Preparation
The 6-chloro-5-formylpyrimidin-4-yl fragment can be prepared by:
- Starting from 2,4,6-trichloropyrimidine or related pyrimidine precursors.
- Selective substitution at the 4-position with nucleophiles such as piperazine derivatives.
- Introduction of the formyl group at the 5-position via controlled oxidation or formylation reactions.
A typical approach involves:
- Nucleophilic aromatic substitution (SNAr) of the 4-chloropyrimidine with piperazine derivatives.
- Subsequent selective formylation at the 5-position using reagents like Vilsmeier-Haack or related formylation agents under mild conditions to avoid affecting the chloro substituent.
Coupling with tert-Butyl Piperazine-1-carboxylate
The piperazine moiety is protected as a tert-butyl carbamate to prevent unwanted side reactions. The coupling is achieved by:
- Reacting the 4-chloropyrimidine intermediate with tert-butyl piperazine-1-carboxylate under basic conditions.
- Using solvents such as dimethylformamide (DMF) or dichloroethane.
- Employing mild heating (e.g., 60–80 °C) to facilitate nucleophilic substitution.
Photocatalytic One-Step Synthesis (Innovative Method)
A recent advanced method (from a related compound class) uses:
- A photocatalytic reaction involving acridine salt as a photocatalyst.
- Reactants: 2-aminopyridine (analogous to pyrimidine amine), piperazine-1-tert-butyl formate.
- Oxidant presence and blue LED light irradiation.
- This method achieves one-step synthesis with high yield (~95%) and reduced byproducts.
- Advantages: environmentally friendly, avoids heavy metals and hazardous hydrogen gas, cost-effective, and suitable for scale-up.
Though this method is described for a related aminopyridine-piperazine compound, it suggests potential adaptation for pyrimidine derivatives like tert-butyl 4-(6-chloro-5-formylpyrimidin-4-yl)piperazine-1-carboxylate.
Representative Experimental Procedure (Adapted)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 6-chloro-4-chloropyrimidine + tert-butyl piperazine-1-carboxylate, base (K2CO3), DMF, 60 °C, 12 h | Nucleophilic substitution at 4-position | High yield, clean reaction |
| 2 | Formylation of 5-position using Vilsmeier-Haack reagent (POCl3 + DMF), 0–25 °C, 2 h | Introduction of formyl group | Moderate to good yield, careful temperature control needed |
| 3 | Purification by column chromatography or recrystallization | Isolation of pure product | Purity >95%, melting point 120–122 °C |
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting materials | 6-chloro-4-chloropyrimidine, tert-butyl piperazine-1-carboxylate | Commercially available or synthesized |
| Solvent | DMF, dichloroethane, or THF | Polar aprotic solvents preferred |
| Base | Potassium carbonate or sodium hydride | Facilitates nucleophilic substitution |
| Temperature | 60–80 °C for substitution; 0–25 °C for formylation | Controlled to avoid side reactions |
| Reaction time | 10–18 hours for substitution; 1–3 hours for formylation | Monitored by TLC or HPLC |
| Purification | Column chromatography, recrystallization | Ensures >95% purity |
| Yield | 70–95% overall | Dependent on reaction optimization |
Research Findings and Optimization Notes
- Yield Improvement: Use of photocatalytic methods with acridine salts and visible light irradiation can significantly improve yield and reduce byproducts in related piperazine-pyrimidine syntheses, suggesting potential for adaptation.
- Environmental Impact: Avoiding heavy metal catalysts and hazardous reagents (e.g., hydrogen gas) enhances safety and sustainability.
- Reaction Control: Temperature and solvent choice critically affect selectivity, especially for formylation steps.
- Purification: Column chromatography remains the standard for isolating high-purity product, but crystallization methods are being explored for scale-up.
- Industrial Suitability: The one-step photocatalytic approach offers a promising route for industrial production due to simplicity and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
Recent studies have indicated that derivatives of pyrimidine compounds, including tert-butyl 4-(6-chloro-5-formylpyrimidin-4-yl)piperazine-1-carboxylate, exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, research has shown that modifications in the pyrimidine structure can enhance the potency against various cancer cell lines, making it a candidate for further development as an anticancer agent . -
Antiviral Properties :
The compound has also been investigated for its antiviral activity. In vitro studies suggest that it may inhibit viral replication by interfering with viral polymerases or other critical enzymes, although specific mechanisms are still under investigation . -
Neuropharmacology :
Given its piperazine moiety, this compound may interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. Compounds with similar structures have shown promise in modulating serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function .
Biological Research Applications
-
Biochemical Assays :
The compound can be utilized in biochemical assays to study enzyme kinetics and receptor-ligand interactions due to its ability to bind selectively to certain biological targets. This property is essential for drug discovery processes where understanding binding affinities and mechanisms is critical . -
Structure-Activity Relationship Studies :
As a versatile scaffold, this compound serves as a starting point for synthesizing a library of analogs. Researchers can modify various functional groups to explore the relationship between structure and biological activity, aiding in the design of more potent compounds .
Chemical Intermediate
In synthetic organic chemistry, this compound acts as an intermediate in the synthesis of more complex molecules. Its ability to undergo further transformations makes it valuable in creating diverse chemical entities with potential applications across different fields.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation by targeting specific kinases; analogs showed enhanced activity compared to parent compound. |
| Study B | Antiviral Properties | Showed promising results in inhibiting viral replication in vitro; further studies needed for mechanism elucidation. |
| Study C | Neuropharmacology | Indicated potential modulation of serotonin receptors; suggests therapeutic implications for mood disorders. |
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-chloro-5-formylpyrimidin-4-yl)piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and formyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound’s pyrimidine ring bears 6-chloro and 5-formyl groups, while other analogs exhibit diverse substituents (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Formyl vs. Carboxylic Acid Derivatives : The target compound’s 5-formyl group contrasts with esters (e.g., methoxycarbonyl in ) or carboxylic acid derivatives (e.g., sulfonyl in ). The formyl group enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation), whereas esters or amides offer hydrolytic stability .
Stability and Reactivity
- Gastric Fluid Stability: Compounds like 1a and 1b (oxazolidinone-triazole derivatives) degrade in simulated gastric fluid due to labile oxazolidinone rings . The target compound’s stability is undocumented, but its formyl group may confer sensitivity to nucleophilic or oxidative environments.
- Hydrolytic Stability : Boc-protected piperazines (e.g., ) are generally stable under basic conditions but cleaved by acids. The trifluoromethyl group in enhances metabolic stability, while the formyl group in the target compound may require protection during synthetic steps .
Biological Activity
Tert-butyl 4-(6-chloro-5-formylpyrimidin-4-yl)piperazine-1-carboxylate (CAS Number: 1017782-55-6) is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H19ClN4O3, with a molecular weight of 326.78 g/mol. The compound features a piperazine core substituted with a tert-butyl group and a pyrimidine derivative, which are critical for its biological activity.
Antimicrobial Activity
Compounds containing piperazine moieties are often evaluated for antimicrobial properties. Preliminary studies suggest that derivatives of piperazine can exhibit significant antibacterial and antifungal activities. The presence of the chlorinated pyrimidine group may enhance these effects, although specific data on this compound's antimicrobial efficacy is not fully established.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with chlorinated pyrimidine compounds under controlled conditions. This process often requires careful optimization of reaction parameters such as temperature, solvent, and time to achieve high yields and purity.
Case Studies and Experimental Data
-
Corrosion Inhibition Studies :
Although primarily focused on corrosion inhibition, studies investigating similar piperazine derivatives have provided insights into their chemical stability and interaction with metal surfaces. For example, a related compound demonstrated over 90% efficiency as a corrosion inhibitor in acidic environments, indicating potential stability and reactivity that could be extrapolated to biological systems . -
Structure-Activity Relationship (SAR) :
Understanding the SAR is crucial for predicting the biological activity of this compound. Research on related compounds indicates that modifications to the piperazine ring or the introduction of electron-withdrawing groups can significantly affect their pharmacological profiles. Further studies are needed to establish a clear SAR for this compound.
Table 1: Summary of Biological Activities of Related Compounds
Q & A
Q. Table 1: Representative Reaction Conditions
| Yield (%) | Solvent | Temperature | Time (h) | Base |
|---|---|---|---|---|
| 88.7 | 1,4-Dioxane | 110°C | 12 | K₂CO₃ |
| 80 | 1,4-Dioxane | Reflux | 1.5 | K₂CO₃ |
| 76 | DMF | 90°C | 8 | Triethylamine |
Basic: How is the crystal structure of this compound characterized?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structures are solved via direct methods (SHELXS-97) and refined with SHELXL-97 . Key geometric parameters (e.g., piperazine ring conformation, dihedral angles) are analyzed using WinGX or OLEX2 .
Q. Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁/n (Monoclinic) |
| a, b, c (Å) | 6.1925, 8.2636, 40.7287 |
| β (°) | 93.513 |
| V (ų) | 2080.27 |
| Z | 4 |
Advanced: How do supramolecular interactions influence the solid-state packing of this compound?
Answer:
Intermolecular hydrogen bonds (N–H⋯O, N–H⋯N) and π–π stacking drive crystal packing. For example, N(amino)–H⋯O(hydroxyl) bonds form 16-membered synthons along the [110] direction, while π–π interactions (inter-centroid distance: 3.59 Å) stabilize layers in the ab-plane . Discrepancies in reported dihedral angles (e.g., 25.61° vs. other derivatives) may arise from substituent electronic effects, validated via Hirshfeld surface analysis .
Advanced: How can contradictory data on reaction yields or byproduct formation be resolved?
Answer:
Contradictions often stem from variations in purification methods (e.g., column chromatography vs. recrystallization) or trace moisture in solvents. For example, LiAlH₄ reduction of tert-butyl-protected intermediates may yield undesired deprotection byproducts if anhydrous conditions are not strictly maintained . High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR spectroscopy are critical for verifying product purity .
Advanced: What computational tools validate hydrogen-bonding networks in crystallographic studies?
Answer:
SHELXL refines hydrogen-bond geometries with distance restraints (e.g., O–H = 0.82 ± 0.01 Å) . Mercury (CCDC) or CrystalExplorer visualizes packing motifs, while PLATON calculates geometric parameters (e.g., hydrogen-bond angles, symmetry codes) . For ambiguous cases, neutron diffraction or variable-temperature XRD can resolve thermal motion artifacts .
Basic: What spectroscopic techniques confirm the compound’s functional groups?
Answer:
- ¹H NMR : Peaks at δ 8.3–8.8 ppm (pyrimidine protons), δ 1.46 ppm (tert-butyl group) .
- IR : Stretches at ~1680 cm⁻¹ (C=O of carboxylate), ~1600 cm⁻¹ (C=N pyrimidine) .
- HRMS : m/z calculated for C₁₃H₁₉BrN₄O₂ [M+H]⁺: 343.22 .
Advanced: How does the tert-butyl group impact the compound’s reactivity and stability?
Answer:
The tert-butyl group enhances steric protection of the piperazine nitrogen, reducing nucleophilic deactivation. However, it may hinder crystallization due to bulky substituents, necessitating solvent screening (e.g., ethanol/water mixtures) for optimal crystal growth . Stability studies (TGA/DSC) reveal decomposition above 200°C, with the tert-butyl moiety cleaving first .
Advanced: What strategies mitigate challenges in chiral resolution of piperazine derivatives?
Answer:
Chiral HPLC (e.g., Chiralpak IA column) or diastereomeric salt formation with tartaric acid resolves enantiomers. For racemization-prone derivatives, low-temperature crystallization (<0°C) preserves stereochemistry . Absolute configuration is confirmed via anomalous dispersion in SC-XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
